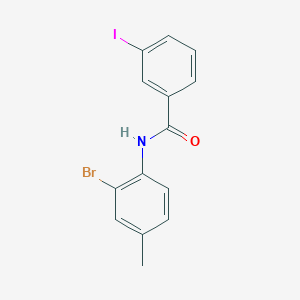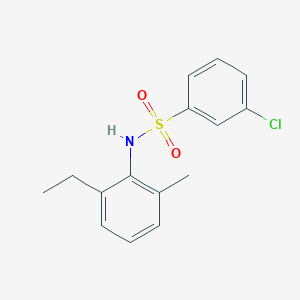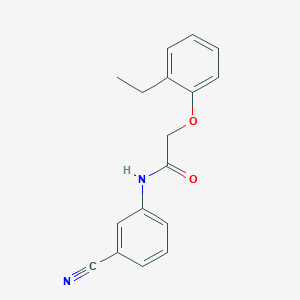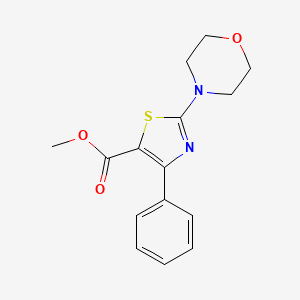![molecular formula C14H15Cl2NO3 B7480304 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester](/img/structure/B7480304.png)
4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester, also known as DCB-Lys(Me)-OH, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. This compound is a derivative of lysine and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH is not fully understood, but it is believed to involve the disruption of bacterial cell membranes and the inhibition of cancer cell proliferation. 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH has been shown to bind to the lipid bilayer of bacterial cell membranes, causing membrane destabilization and cell death. In cancer cells, 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH has been shown to inhibit cell proliferation by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH has been shown to have various biochemical and physiological effects. In addition to its antimicrobial and anticancer properties, 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH has been shown to have anti-inflammatory effects. It has also been shown to modulate the immune response, making it a potential candidate for immunotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH in lab experiments is its high purity and yield, which makes it easier to work with. However, one limitation of using 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH is its relatively high cost compared to other compounds.
Orientations Futures
There are many potential future directions for research on 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH. One area of focus could be the development of 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH as a potential antimicrobial agent for use in clinical settings. Another area of focus could be the development of 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH as a potential cancer therapy. Additionally, research could focus on the development of 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH as a potential immunotherapy agent. Overall, the potential applications of 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH in drug development make it an exciting area of research for the scientific community.
Méthodes De Synthèse
4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One of the most commonly used methods for synthesizing this compound is solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a resin-bound peptide chain. This method has been used to produce 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH with high purity and yield.
Applications De Recherche Scientifique
4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH has been studied for its potential applications in drug development. It has been shown to have antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. In addition, 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
methyl 4-[[(E)-3-(3,4-dichlorophenyl)prop-2-enoyl]amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO3/c1-20-14(19)3-2-8-17-13(18)7-5-10-4-6-11(15)12(16)9-10/h4-7,9H,2-3,8H2,1H3,(H,17,18)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKRYRFFBNDGDI-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC(=O)C=CC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCCNC(=O)/C=C/C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7480226.png)




![2-[(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl]benzonitrile](/img/structure/B7480263.png)
![N-(2,5-difluorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B7480278.png)
![3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7480288.png)



![(2E,5E)-2-(3,3-dimethyl-2-oxobutylidene)-5-[(4-ethylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B7480318.png)
![2-[2-[(4-chlorophenoxy)methyl]-1,3-thiazol-4-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]acetamide](/img/structure/B7480320.png)
![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-(2-fluoroanilino)pyridine-3-carboxylate](/img/structure/B7480329.png)